molecular formula C8H15NO2 B3236840 4,4-dimethylpiperidine-2-carboxylic Acid CAS No. 137734-86-2

4,4-dimethylpiperidine-2-carboxylic Acid

Cat. No.: B3236840
CAS No.: 137734-86-2
M. Wt: 157.21 g/mol
InChI Key: VBHONAOOBDQJTP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4,4-Dimethylpiperidine-2-carboxylic acid (CAS: 1803560-90-8 for its hydrochloride salt) is a piperidine derivative with two methyl groups at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₈H₁₅NO₂, and the hydrochloride salt has a molecular weight of 193.67 g/mol (C₈H₁₆ClNO₂) . Key structural identifiers include:

  • SMILES: CC1(CCNC(C1)C(=O)O)C
  • InChIKey: VBHONAOOBDQJTP-UHFFFAOYSA-N .

The compound exhibits a rigid, bicyclic-like conformation due to steric effects from the dimethyl groups, influencing its solubility and reactivity. Predicted collision cross-sections (CCS) for its ionized forms ([M+H]⁺, [M+Na]⁺, etc.) range from 92.1 to 136.2 Ų, reflecting its compact structure .

Applications
Primarily used as a pharmaceutical intermediate, it serves in synthesizing agrochemicals, advanced materials, and bioactive molecules. Its Boc-protected derivative (1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid, CAS 155302-06-0) is critical in peptide synthesis and drug development .

Properties

IUPAC Name

4,4-dimethylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)3-4-9-6(5-8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHONAOOBDQJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC(C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethylpiperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine.

    Alkylation: The piperidine is subjected to alkylation to introduce the two methyl groups at the 4-position. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Carboxylation: The next step involves the introduction of the carboxylic acid group at the 2-position. This can be done through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of 4,4-dimethylpiperidine-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

DMPCA serves as an important intermediate in organic synthesis. It can be utilized in the production of various organic compounds through several chemical reactions:

  • Oxidation: DMPCA can undergo oxidation reactions using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.
  • Reduction: The compound can be reduced to amines using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: DMPCA is capable of undergoing nucleophilic substitution reactions where functional groups can be replaced under specific conditions.

These reactions highlight DMPCA's utility in synthesizing complex organic molecules, making it valuable in research and industrial applications .

Biology

In biological research, DMPCA is studied for its potential interactions with biomolecules. Preliminary studies indicate that it may act as an enzyme inhibitor or modulator, influencing metabolic pathways. Its ability to bind to specific receptors makes it a candidate for further exploration in drug development .

Medicine

DMPCA has potential therapeutic applications due to its structural features. It is being investigated as a building block for drug development, particularly in creating piperidine-based therapeutics. The compound's ability to form prodrugs—inactive precursors that convert into active drugs within the body—enhances its appeal in medicinal chemistry .

Industry

In the industrial sector, DMPCA is utilized in producing various chemicals and materials. Its role as a non-ionic organic buffering agent makes it useful in biological applications, particularly in cell culture systems where maintaining pH is crucial .

Case Study 1: Biocatalytic Applications

Recent research has highlighted the use of DMPCA derivatives in biocatalysis. A study demonstrated that γ-butyrobetaine hydroxylase (BBOX) could catalyze the oxidative desymmetrization of achiral N,N-dialkyl piperidine carboxylic acids, including DMPCA derivatives. This process resulted in products with multiple stereogenic centers, showcasing the potential for producing chiral compounds essential for pharmaceuticals .

Case Study 2: Drug Development

Another study focused on the development of optically active drugs using DMPCA as a precursor. The presence of chiral centers allows for synthesizing enantiopure compounds that exhibit significantly different pharmacological properties compared to their racemic counterparts. This characteristic underscores the importance of DMPCA in designing targeted therapies .

Mechanism of Action

The mechanism of action of 4,4-dimethylpiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers in the Piperidine Carboxylic Acid Family

Compound CAS Number Molecular Formula Key Features Applications
4,4-Dimethylpiperidine-2-carboxylic acid 1803560-90-8* C₈H₁₅NO₂ 4,4-dimethyl substitution; rigid structure Pharmaceuticals, agrochemicals
4-Piperidinecarboxylic acid (Isonipecotic acid) 498-94-2 C₆H₁₁NO₂ Carboxylic acid at 4-position; no methyl groups Organic synthesis, ligand design
3-Piperidinecarboxylic acid 498-95-3 C₆H₁₁NO₂ Carboxylic acid at 3-position; planar ring Laboratory reagent

Key Differences :

  • Steric Effects : The 4,4-dimethyl groups in the target compound reduce ring flexibility and increase hydrophobicity compared to unsubstituted isomers .
  • Acidity : The 2-carboxylic acid group in the target compound may exhibit different pKa values compared to 3- or 4-position isomers, affecting solubility and reactivity.

Boc-Protected Derivatives

Compound CAS Number Molecular Formula Key Features Applications
1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid 155302-06-0 C₁₃H₂₃NO₄ Boc protection enhances stability Peptide synthesis, drug intermediates
1-Phenylpiperidine-4-carboxylic acid hydrochloride 209005-67-4 C₁₂H₁₆ClNO₂ Aromatic substitution; increased lipophilicity Pharmaceutical APIs

Key Differences :

  • Solubility : Boc protection improves solubility in organic solvents, facilitating coupling reactions .
  • Reactivity : The phenyl group in 1-phenylpiperidine-4-carboxylic acid enhances π-π interactions in drug-receptor binding .

Heterocyclic Carboxylic Acids

Compound CAS Number Molecular Formula Key Features Applications
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ Pyrimidine core; halogen substitution Antiviral agents
Pyrimidine-4-carboxylic acid 31462-59-6 C₅H₄N₂O₂ Aromatic heterocycle; high polarity Coordination chemistry

Key Differences :

  • Aromaticity vs. Saturation : Pyrimidine derivatives (aromatic) exhibit stronger hydrogen-bonding capacity compared to the saturated piperidine ring in the target compound .
  • Electronic Effects : The chloro and methyl groups in pyrimidine derivatives modulate electron density, affecting their coordination with metal ions .

Substituted Piperidines in Industrial Use

Compound CAS Number Molecular Formula Key Features Applications
4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride 1803560-90-8 C₈H₁₆ClNO₂ Hydrochloride salt; high purity (≥99%) Pesticides, APIs
1-Pivaloyl-piperazine N/A C₉H₁₈N₂O Piperazine core; bulky pivaloyl group Specialty chemical synthesis

Key Differences :

  • Salt Forms : The hydrochloride salt of the target compound improves water solubility for industrial formulations .
  • Bulkiness : Pivaloyl groups in piperazine derivatives hinder steric access in catalytic reactions .

Biological Activity

4,4-Dimethylpiperidine-2-carboxylic acid (DMPC) is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound serves as a versatile building block for the synthesis of various bioactive molecules and has been studied for its interactions with biological systems, including enzymes and receptors.

4,4-Dimethylpiperidine-2-carboxylic acid is characterized by its unique molecular structure, which includes a piperidine ring substituted at the 4-position with two methyl groups and a carboxylic acid group at the 2-position. Its synthesis typically involves reactions that utilize piperidine derivatives as precursors, leading to high yields of the target compound through methods such as oxidation and substitution reactions .

The biological activity of DMPC is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The stereochemistry of DMPC plays a crucial role in determining its binding affinity and biological efficacy .

Biological Activities

Research indicates that DMPC exhibits a range of biological activities, including:

  • Enzyme Inhibition : DMPC has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For instance, it may interact with monoamine oxidases (MAO), which are critical in neurotransmitter metabolism .
  • Antimicrobial Properties : Some studies suggest that compounds related to DMPC may possess antibacterial and antifungal activities, making them candidates for further exploration in antimicrobial therapy .
  • Therapeutic Potential : Preliminary data suggest that DMPC could have therapeutic applications in treating conditions such as hypertension and diabetes by modulating insulin release .

Case Studies

  • Insulin Release Modulation : A study investigated the effects of DMPC analogs on insulin secretion in pancreatic cells. The results indicated that certain derivatives could enhance insulin release, suggesting a potential role in managing diabetes .
  • MAO Inhibition : Another research effort focused on the inhibitory effects of DMPC on MAO-A and MAO-B. The compound demonstrated competitive inhibition patterns, which could have implications for treating mood disorders .

Comparative Analysis

The following table summarizes key features of DMPC compared to related compounds:

Compound NameMolecular FormulaKey Features
4,4-Dimethylpiperidine-2-carboxylic acidC₈H₁₅NO₂Two methyl groups at the 4-position; carboxylic acid group
1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acidC₁₃H₁₉NO₄Tert-butoxycarbonyl protection; similar structure
1-(Tert-butoxycarbonyl)-piperidine-2-carboxylic acidC₁₂H₁₉NO₄Lacks dimethyl substitution; simpler structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-dimethylpiperidine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
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